molecular formula C17H19NO7 B563332 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 CAS No. 1185235-10-2

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6

Cat. No.: B563332
CAS No.: 1185235-10-2
M. Wt: 355.376
InChI Key: FFIBYMHZCNFTRU-GBBWITOISA-N
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Description

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 is a deuterated derivative of a complex organic compound. This compound is characterized by the presence of a nitrobenzylidene group, a 3-oxobutanoic acid moiety, and an acetoxy-methylpropyl ester group. The deuterium labeling (d6) indicates the presence of six deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 typically involves multiple steps:

    Formation of the Nitrobenzylidene Intermediate: This step involves the condensation of 2-nitrobenzaldehyde with an appropriate ketone under basic conditions to form the nitrobenzylidene intermediate.

    Formation of the 3-Oxobutanoic Acid Moiety: The intermediate is then reacted with a suitable acylating agent to introduce the 3-oxobutanoic acid group.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-acetoxy-2-methylpropyl alcohol in the presence of a dehydrating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of deuterated reagents is crucial for the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of different ester or amide derivatives.

Scientific Research Applications

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms due to its deuterium labeling.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. The deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester: The non-deuterated version of the compound.

    2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Hydroxy-2-methylpropyl Ester: A similar compound with a hydroxy group instead of an acetoxy group.

Uniqueness

The deuterium labeling in 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 makes it unique as it allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium can also affect the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts.

Properties

CAS No.

1185235-10-2

Molecular Formula

C17H19NO7

Molecular Weight

355.376

IUPAC Name

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3

InChI Key

FFIBYMHZCNFTRU-GBBWITOISA-N

SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C

Synonyms

2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-(Acetyloxy)-2-methylpropyl Ester-d6; 

Origin of Product

United States

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